molecular formula C25H26N8O2 B064624 (1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- CAS No. 168152-95-2

(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-

Numéro de catalogue: B064624
Numéro CAS: 168152-95-2
Poids moléculaire: 470.5 g/mol
Clé InChI: NUGWWMFQRUMDOI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-915 and is a potent and selective antagonist of orexin 1 receptors.

Mécanisme D'action

TAK-915 works by blocking the activity of orexin 1 receptors, which are involved in the regulation of sleep-wake cycles. Orexin neurons are located in the hypothalamus and project to various regions of the brain, including the thalamus, basal forebrain, and brainstem. These neurons are activated during wakefulness and promote arousal. The blockade of orexin 1 receptors by TAK-915 promotes sleep by reducing the activity of these neurons.
Biochemical and Physiological Effects:
TAK-915 has been found to be a highly selective antagonist of orexin 1 receptors, with no significant activity against other receptors. In preclinical studies, TAK-915 has been shown to promote sleep without affecting other physiological functions, such as cardiovascular and respiratory function.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-915 has several advantages for use in laboratory experiments. It is a highly selective antagonist of orexin 1 receptors, which makes it a useful tool for investigating the role of these receptors in various physiological functions. However, TAK-915 has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.

Orientations Futures

There are several potential future directions for research on TAK-915. One area of interest is the development of more potent and selective orexin 1 receptor antagonists. Another area of interest is the investigation of the role of orexin 1 receptors in other physiological functions, such as feeding behavior and addiction. Additionally, the potential therapeutic applications of TAK-915 in other disorders, such as obesity and addiction, warrant further investigation.
Conclusion:
In conclusion, (1,2,4)Triazolo(1,5-a)pyrimidine, 5-(2-methoxyethoxy)-7-propyl-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- is a synthetic compound that has shown promise in scientific research for its potential use in the treatment of sleep disorders. TAK-915 works by blocking the activity of orexin 1 receptors, which are involved in the regulation of sleep-wake cycles. Further research is needed to fully understand the potential therapeutic applications of TAK-915 in various disorders and to develop more potent and selective orexin 1 receptor antagonists.

Méthodes De Synthèse

The synthesis of TAK-915 involves several steps, including the condensation of 4-(2-methoxyethoxy)benzaldehyde with 2-aminopyrimidine to form a Schiff base. The Schiff base is then reacted with 2-(1H-tetrazol-5-yl)phenylboronic acid in the presence of a palladium catalyst to form the desired product.

Applications De Recherche Scientifique

TAK-915 has been extensively studied for its potential use in the treatment of various disorders, including insomnia, anxiety, and depression. Orexin 1 receptors are involved in the regulation of sleep-wake cycles, and the blockade of these receptors has been shown to promote sleep. TAK-915 has been found to be a highly selective antagonist of orexin 1 receptors, making it a promising candidate for the treatment of sleep disorders.

Propriétés

168152-95-2

Formule moléculaire

C25H26N8O2

Poids moléculaire

470.5 g/mol

Nom IUPAC

5-(2-methoxyethoxy)-7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H26N8O2/c1-3-6-22-21(24(35-14-13-34-2)28-25-26-16-27-33(22)25)15-17-9-11-18(12-10-17)19-7-4-5-8-20(19)23-29-31-32-30-23/h4-5,7-12,16H,3,6,13-15H2,1-2H3,(H,29,30,31,32)

Clé InChI

NUGWWMFQRUMDOI-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=NC2=NC=NN12)OCCOC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

SMILES canonique

CCCC1=C(C(=NC2=NC=NN12)OCCOC)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5

168152-95-2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.